Ethyl 3-(benzylsulfanyl)propanoate
Description
Ethyl 3-(benzylsulfanyl)propanoate is an organosulfur compound featuring a benzylsulfanyl (C₆H₅CH₂S–) group attached to the β-carbon of an ethyl propanoate backbone. The ethyl ester group enhances solubility in organic solvents, a common trait among propanoate derivatives .
Properties
CAS No. |
40620-06-2 |
|---|---|
Molecular Formula |
C12H16O2S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
ethyl 3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C12H16O2S/c1-2-14-12(13)8-9-15-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
MNIBUWARGVSBOC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCSCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CCSCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(2-Furyl)propanoate
- Structure : Features a 2-furyl substituent instead of benzylsulfanyl.
- Properties :
- Key Difference : The absence of sulfur limits its utility in thiol- or disulfide-based chemistry compared to benzylsulfanyl derivatives.
Ethyl 3-(Methylsulfonyl)propanoate
Ethyl 3-(Isopropylamino)propanoate
- Structure: Substituted with an isopropylamino (CH(CH₃)₂NH–) group.
- Properties :
- Key Difference: The amino group enables hydrogen bonding, improving solubility in polar solvents compared to sulfur-containing analogs.
Ethyl 3-(Allylsulfanyl)-2-[(tert-Butoxycarbonyl)amino]propanoate
Ethyl 3-(Dimethylamino)-2-(4-Methoxyphenyl)propanoate Hydrochloride
- Structure: Includes dimethylamino (N(CH₃)₂) and 4-methoxyphenyl groups.
- Properties :
Research Findings and Trends
- Electronic Effects: Sulfur-containing derivatives (e.g., benzylsulfanyl, allylsulfanyl) exhibit nucleophilic reactivity, whereas sulfonyl or amino groups alter electronic profiles significantly .
- Solubility: Amino and sulfonyl groups enhance polarity, favoring aqueous or polar solvents, while benzylsulfanyl and furyl derivatives remain organic-soluble .
- Industrial Applications: Agrochemical and pharmaceutical industries prioritize amino and sulfur-containing propanoates for intermediates, while flavor sectors utilize furyl derivatives .
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